Roxifiban

概要

説明

ロキシフィバンは、新規の経口血小板糖タンパク質IIb/IIIa受容体阻害剤です。安定狭心症患者における潜在的な使用のために研究されています。 この化合物は、血小板凝集を阻害することで作用し、血栓性心血管イベントの予防に不可欠です .

2. 製法

合成経路と反応条件: ロキシフィバンとその遊離酸活性体であるXV459は、デュポン・ファーマシューティカルズ社で合成されました。 合成には、非ペプチド糖タンパク質IIb/IIIaアンタゴニストであるイソキサゾリンの形成が含まれます .

工業的製造方法: ロキシフィバンの工業的製造には、自動化されたサンプル調製技術が用いられます。 例えば、Zymarkタブレット処理ワークステーションII(TPWII)は、複合アッセイ、含量均一性、重量変動、分解生成物の試験などの自動化されたサンプル調製に使用されてきました .

準備方法

Synthetic Routes and Reaction Conditions: Roxifiban and its active free acid form, XV459, were synthesized at DuPont Pharmaceuticals Co. The synthesis involves the formation of isoxazolines, which are non-peptide glycoprotein IIb/IIIa antagonists .

Industrial Production Methods: The industrial production of this compound involves automated sample preparation techniques. For instance, a Zymark tablet processing workstation II (TPWII) has been used for automated sample preparations, including composite assay, content uniformity, weight variation, and degradation products testing .

化学反応の分析

反応の種類: ロキシフィバンは、分子イメージングのためにテクネチウム-99m(99mTc)と錯体を形成するなど、様々な化学反応を受けます .

一般的な試薬と条件: 99mTc-ロキシフィバンの調製には、テクネチウム-99m、ロキシフィバン、塩化第一スズ二水和物(SnCl2·2H2O)が試薬として使用されます。 反応条件は、約750 MBqのテクネチウム-99mを150 µgの塩化第一スズ二水和物の存在下で2.5 mgのロキシフィバンと錯体化することを含みます .

主な生成物: ロキシフィバンとテクネチウム-99mの反応から生成される主な生成物は、99mTc-ロキシフィバンであり、これは急性静脈血栓症の検出と局在化のための潜在的な分子イメージング剤です .

4. 科学研究への応用

ロキシフィバンには、以下のような科学研究への応用がいくつかあります。

科学的研究の応用

Roxifiban has several scientific research applications, including:

Cardiovascular Medicine: It is studied for its potential use in patients with stable coronary artery disease to inhibit platelet aggregation.

Molecular Imaging: 99mTc-roxifiban is used as a molecular imaging agent for the detection and localization of acute venous thrombosis.

Pharmaceutical Industry: this compound is used in the determination of polymorphs using electron diffraction and synchrotron X-ray powder diffraction techniques.

作用機序

ロキシフィバンは、血小板の糖タンパク質IIb/IIIa受容体を阻害することで効果を発揮します。この阻害は、フィブリノゲンが受容体への結合を阻害し、血小板凝集を抑制します。 ロキシフィバンの薬力学的反応は用量依存性であり、高用量ほど高いレベルの血小板阻害に相関しています .

6. 類似の化合物との比較

ロキシフィバンは、オルボフィバンやアブシキシマブなどの他の糖タンパク質IIb/IIIa受容体拮抗剤と比較されます。 オルボフィバンとは異なり、ロキシフィバンはカルシウム濃度の変化に対する血小板結合親和性に有意な変化を示しません . 類似の化合物には以下が含まれます。

- オルボフィバン

- アブシキシマブ

- チロフィバン

ロキシフィバンは、経口投与経路と特異的な結合速度論によって際立っており、血小板凝集のユニークで強力な阻害剤となっています。

類似化合物との比較

Roxifiban is compared with other glycoprotein IIb/IIIa receptor antagonists such as Orbofiban and Abciximab. Unlike Orbofiban, this compound does not show significant changes in its platelet binding affinity in response to changes in calcium concentrations . Similar compounds include:

- Orbofiban

- Abciximab

- Tirofiban

This compound stands out due to its oral administration route and its specific binding kinetics, making it a unique and potent inhibitor of platelet aggregation.

生物活性

Roxifiban (DMP754) is a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor, primarily developed for the treatment of coronary artery disease (CAD). It aims to inhibit platelet aggregation, which is crucial in the prevention of thrombotic events. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and clinical implications based on diverse research findings.

This compound works by selectively inhibiting the glycoprotein IIb/IIIa receptor on platelets, which is a critical component in platelet aggregation and thrombus formation. By blocking this receptor, this compound prevents platelets from binding to fibrinogen and other adhesive molecules, thereby reducing the risk of clot formation.

Table 1: Comparison of this compound with Other GPIIb/IIIa Inhibitors

| Compound | Mechanism | Efficacy (IC50) | Notable Characteristics |

|---|---|---|---|

| This compound | GPIIb/IIIa antagonist | 8 ± 1 μM | Oral bioavailability; well-tolerated |

| Abciximab | GPIIb/IIIa antagonist | 40 ± 5 μM | Monoclonal antibody; intravenous use |

| Sibrafiban | GPIIb/IIIa antagonist | 0.25 ± 0.02 μM | Oral administration; lower efficacy |

| Orbofiban | GPIIb/IIIa antagonist | 0.20 ± 0.01 μM | Oral administration; non-titrator |

Dose-Response Relationship

A pivotal study examined the dose-response effect of this compound on platelet aggregation in patients with chronic stable angina pectoris. The study involved 120 patients randomized to receive varying doses (0.25 to 2.5 mg/day) for up to 30 days.

- Results :

- Platelet aggregation inhibition was sustained and dose-dependent.

- Higher doses correlated with increased inhibition of platelet aggregation and higher incidence of minor bleeding events.

- Minor bleeding occurred in 26% of participants receiving this compound compared to only 5% in the placebo group .

Safety Profile

Overall, this compound demonstrated a favorable safety profile:

- Adverse Events :

Long-term Treatment Implications

The long-term efficacy and safety of this compound remain under investigation. The potential for chronic administration in CAD patients is promising but requires further studies to establish its role compared to existing therapies.

Case Study: Efficacy in Acute Coronary Syndrome

In a clinical trial involving patients with acute coronary syndrome, this compound was evaluated against standard treatments. The results indicated that while it effectively reduced platelet aggregation, there were concerns regarding increased vascular mortality associated with prior oral GPIIb/IIIa inhibitors .

Case Study: Thrombosis Model

A humanized mouse model study demonstrated that this compound effectively inhibited thrombus formation under conditions mimicking human physiology. This model supports its potential utility in clinical settings where platelet activation is critical .

特性

CAS番号 |

170902-47-3 |

|---|---|

分子式 |

C21H29N5O6 |

分子量 |

447.5 g/mol |

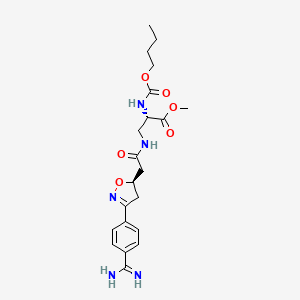

IUPAC名 |

methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate |

InChI |

InChI=1S/C21H29N5O6/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29)/t15-,17+/m1/s1 |

InChIキー |

IRAXRQFCCSHQDX-WBVHZDCISA-N |

SMILES |

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |

異性体SMILES |

CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |

正規SMILES |

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |

外観 |

Solid powder |

Key on ui other cas no. |

170902-47-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Roxifiban; DMP754; DMP 754; DMP-754; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。